methyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Overview
Description
Methyl 2-amino-6-ethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a pyrano[3,2-c]pyridine and an indoline moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-ethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indoline and pyridine precursors, followed by their spirocyclization under specific conditions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-ethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Methyl 2-amino-6-ethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying spiro compound chemistry.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-ethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with the indoline moiety of the compound.
Spiro Compounds: Other spiro compounds, such as spirooxindoles and spirocyclic lactams, exhibit similar structural features and chemical behavior.
Uniqueness
Methyl 2-amino-6-ethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate is unique due to its specific spiro linkage and the combination of pyrano[3,2-c]pyridine and indoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-4-23-10(2)9-13-14(17(23)24)20(15(16(21)28-13)18(25)27-3)11-7-5-6-8-12(11)22-19(20)26/h5-9H,4,21H2,1-3H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKFRWSXXBAQES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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